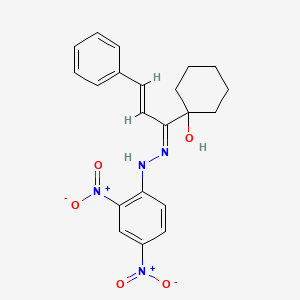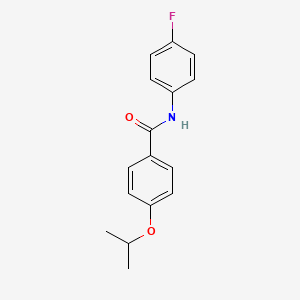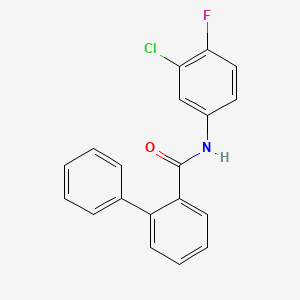
4-(3-nitrophenyl)-2-phenyl-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-nitrophenyl)-2-phenyl-1,3-thiazole is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties. This compound has been studied extensively for its potential applications in various fields such as medicine, agriculture, and materials science.
Mechanism of Action
The mechanism of action of 4-(3-nitrophenyl)-2-phenyl-1,3-thiazole is not fully understood. However, it has been proposed that this compound exerts its anti-cancer activity by inhibiting the activity of certain enzymes that are involved in cell proliferation. It has also been suggested that this compound exerts its anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
4-(3-nitrophenyl)-2-phenyl-1,3-thiazole has been shown to exhibit various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death that occurs in response to cellular damage or stress. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. This compound has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Further research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(3-nitrophenyl)-2-phenyl-1,3-thiazole in lab experiments is its high potency against cancer cells and microbial strains. This compound has also been shown to exhibit low toxicity towards normal cells, making it a promising candidate for further development. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer the compound in certain experiments and may limit its potential applications.
Future Directions
There are several future directions for research on 4-(3-nitrophenyl)-2-phenyl-1,3-thiazole. One direction is to further elucidate the mechanism of action of this compound. This will help to better understand how this compound exerts its anti-cancer and anti-inflammatory activity. Another direction is to explore the potential applications of this compound in agriculture, as it has been shown to exhibit antimicrobial activity. Additionally, further research is needed to optimize the synthesis method of this compound to achieve higher yields and purity. Overall, 4-(3-nitrophenyl)-2-phenyl-1,3-thiazole is a promising compound that has the potential to be developed into a useful tool in various fields of research.
Synthesis Methods
The synthesis method of 4-(3-nitrophenyl)-2-phenyl-1,3-thiazole involves the reaction of 3-nitrobenzaldehyde, thiourea, and acetophenone in the presence of a catalyst. This reaction results in the formation of a yellow crystalline solid, which is the desired compound. The synthesis of this compound has been optimized to achieve high yields, and the purity of the compound has been confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
4-(3-nitrophenyl)-2-phenyl-1,3-thiazole has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to exhibit potent anti-cancer activity against various cancer cell lines. It has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its potential use as an antimicrobial agent, as it has been shown to exhibit activity against various bacterial and fungal strains.
properties
IUPAC Name |
4-(3-nitrophenyl)-2-phenyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2S/c18-17(19)13-8-4-7-12(9-13)14-10-20-15(16-14)11-5-2-1-3-6-11/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWKNRYCOTYFMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Nitrophenyl)-2-phenyl-1,3-thiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[2-(3-nitrobenzylidene)hydrazino]carbonyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5799206.png)
![7-(difluoromethyl)-5-phenyl-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5799213.png)
![N-(2-(3,4-dimethoxyphenyl)-1-{[2-(3-pyridinylmethylene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B5799228.png)

![N-(2-phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5799240.png)




![N-(2-chlorophenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5799278.png)

![4-chloro-2-[4-(2-furyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B5799293.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B5799312.png)